REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1)[CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 130° C. for 150 hours
|
Duration
|
150 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, and water
|
Type
|
ADDITION
|
Details
|
was poured into the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
WASH
|
Details
|
The precipitated solid was sequentially washed with methylene chloride and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=C2NC=NC2=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |